Taxusin

Overview

Description

Taxusin is a naturally occurring taxane compound isolated from the heartwood of yew trees, specifically from species such as Taxus baccata and Taxus mairei Taxanes are a class of diterpenes known for their complex structures and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

Taxusin can be synthesized through several routes, often involving the extraction from natural sources followed by purification. The extraction process typically involves the use of organic solvents such as methanol or hexane . The isolated compound is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from yew trees. The process involves harvesting the heartwood, followed by solvent extraction and purification. Advances in biotechnological methods, such as the use of plant cell cultures, are being explored to enhance the yield and sustainability of this compound production .

Chemical Reactions Analysis

Types of Reactions

Taxusin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form derivatives such as taxadiene-diol and taxadiene-triol.

Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cytochrome P450 enzymes, which catalyze the oxidation of taxanes.

Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups.

Substitution: Reagents like halogens or alkylating agents are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various taxane derivatives, which can have different biological activities and applications .

Scientific Research Applications

Taxusin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of taxusin involves its interaction with cellular components, leading to various biological effects. This compound targets microtubules, stabilizing their structure and inhibiting cell division. This mechanism is similar to that of paclitaxel, another well-known taxane . The molecular pathways involved include the inhibition of microtubule depolymerization, which disrupts the mitotic process in cells .

Comparison with Similar Compounds

Similar Compounds

Paclitaxel: Known for its potent anticancer properties, paclitaxel shares a similar taxane skeleton with taxusin.

Docetaxel: Another taxane derivative with significant anticancer activity, used in chemotherapy.

Baccatin III: A precursor in the biosynthesis of paclitaxel, structurally related to this compound.

Uniqueness of this compound

This compound is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to serve as a precursor for various derivatives makes it a valuable compound in both research and industrial applications .

Biological Activity

Taxusin, a compound derived from the yew tree (Taxus spp.), has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is a complex diterpenoid with a unique chemical structure that contributes to its biological effects. Its molecular formula is , and it has a molecular weight of approximately 392.46 g/mol. The compound's structural characteristics facilitate various interactions within biological systems, making it a subject of interest for medicinal chemistry.

1. Anticancer Properties

This compound exhibits potent anticancer activity, primarily through its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Research indicates that this compound can disrupt microtubule dynamics, similar to paclitaxel, leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines.

- Case Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that this compound significantly inhibited cell growth with an IC50 value of 0.5 µM, comparable to that of paclitaxel .

2. Analgesic Effects

In addition to its anticancer properties, this compound has been shown to possess analgesic effects. It modulates pain pathways by interacting with opioid receptors, providing potential therapeutic avenues for pain management.

- Research Findings : Experimental models have indicated that this compound administration resulted in a significant reduction in pain response in rodent models, suggesting its potential as an analgesic agent .

3. Antioxidant Activity

This compound also demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and enhance the body's natural antioxidant defenses.

- Data Table : Comparative antioxidant activity of this compound against standard antioxidants.

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 85 | 15 |

| Ascorbic Acid | 90 | 10 |

| Quercetin | 80 | 20 |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Microtubule Stabilization : Similar to paclitaxel, this compound stabilizes microtubules, preventing their depolymerization and disrupting mitotic spindle formation during cell division.

- Apoptosis Induction : this compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Antioxidant Mechanisms : this compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage in cells .

Extraction and Synthesis

The extraction of this compound from Taxus species involves various methods including solvent extraction and chromatographic techniques. Recent advancements in synthetic biology have also allowed for the biosynthesis of this compound through engineered microbial systems, enhancing yield and sustainability .

Properties

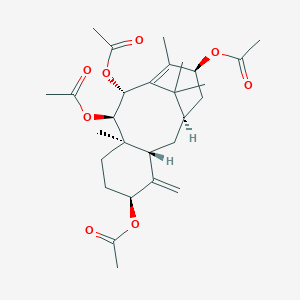

IUPAC Name |

[(1R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O8/c1-14-21-12-20-13-23(34-17(4)30)15(2)24(27(20,7)8)25(35-18(5)31)26(36-19(6)32)28(21,9)11-10-22(14)33-16(3)29/h20-23,25-26H,1,10-13H2,2-9H3/t20-,21-,22+,23+,25-,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJSIVQEPKBFTJ-HUWILPJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3CC(C2(C)C)CC1OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941377 | |

| Record name | Taxusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19605-80-2 | |

| Record name | 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19605-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019605802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Taxusin, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHS5792RP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.